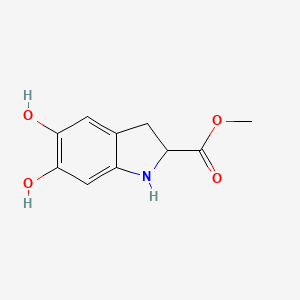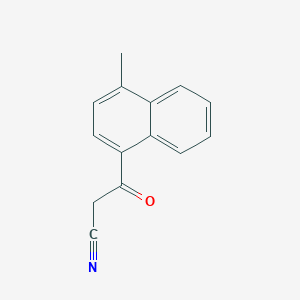
4-(o-Tolyl)-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(o-Tolyl)-1,4-diazepan-5-one is a heterocyclic compound that features a diazepane ring substituted with an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-Tolyl)-1,4-diazepan-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of o-toluidine with a suitable diketone under acidic conditions to form the diazepane ring. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(o-Tolyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 4-(o-Tolyl)-1,4-diazepan-5-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(o-Tolyl)-1,4-diazepan-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(o-Tolyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1-(3-(4-(o-Tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: A non-selective α-adrenoceptor antagonist with metabolic benefits.
Tolyl derivatives: Various compounds containing the tolyl group, which are commonly used in organic synthesis.
Uniqueness
4-(o-Tolyl)-1,4-diazepan-5-one is unique due to its specific diazepane ring structure and the presence of the o-tolyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-(2-methylphenyl)-1,4-diazepan-5-one |
InChI |
InChI=1S/C12H16N2O/c1-10-4-2-3-5-11(10)14-9-8-13-7-6-12(14)15/h2-5,13H,6-9H2,1H3 |
InChI Key |
DOXKYFUNTSXLAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCNCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


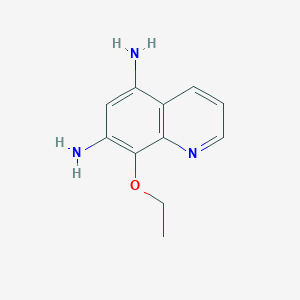




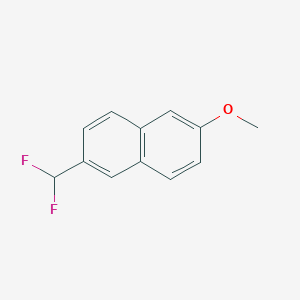

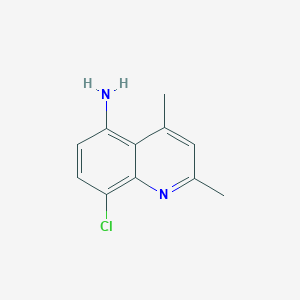

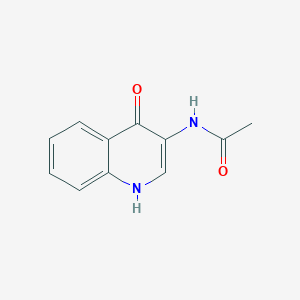
![2-phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one](/img/structure/B11896669.png)
